4,6-dimethyl-1H-indole
Overview
Description
4,6-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with biological and pharmaceutical significance. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The substitution of methyl groups at the 4 and 6 positions of the indole ring system can influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies that allow for the introduction of substituents at specific positions on the indole ring. For example, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was achieved through a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions . Although this does not directly describe the synthesis of 4,6-dimethyl-1H-indole, it provides insight into the type of reactions that can be used to synthesize substituted indoles.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of the compound synthesized in was characterized by spectroscopic tools and X-ray diffraction. The Hirshfeld surface analysis and molecular geometry optimizations using B3LYP/6-31G(d,p) can provide detailed insights into the intermolecular interactions and the stability of the crystal structure of indole derivatives.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, reflecting their versatile reactivity. The study of 6-(difluoromethyl)indole, for example, revealed that the neutral form of this indole derivative undergoes slow spontaneous hydrolysis to produce 6-formylindole, and the rate of hydrolysis can be significantly accelerated by deprotonation at the N-1 position . This indicates that substitutions on the indole ring can affect the reactivity of the compound, which is an important consideration in the design of indole-based molecules for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The compound described in demonstrated good thermal stability up to 215°C. The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can be used to assign electronic transitions and identify electrophilic and nucleophilic regions on the molecule, which are crucial for understanding the reactivity and interactions of the compound with other molecules. Additionally, NMR chemical shifts computed using the GIAO method can provide further insights into the electronic environment of the atoms within the molecule.
Scientific Research Applications
Synthesis and Structural Analysis
Indole derivatives, such as 4,6-dimethyl-1H-indole, have attracted significant interest due to their diverse applications across various fields. The synthesis and characterization of novel indole derivatives through techniques like X-ray diffraction (XRD), spectroscopic methods (NMR, FT-IR, UV–Visible), and computational studies (DFT, TDDFT) have been explored. These derivatives have shown potential in nonlinear optical (NLO) applications due to their fine NLO properties, suggesting their utility in high-tech applications (Tariq et al., 2020).
Catalysis and Chemical Transformations
Indole derivatives have been synthesized using platinum-catalyzed intramolecular alkylation, demonstrating the versatility of 4,6-dimethyl-1H-indole in facilitating the synthesis of complex organic compounds. This catalytic process has been effective for the cyclization of various substituted indoles, showcasing its applicability in the synthesis of tetrahydro-β-carbolinones and other cyclic indole derivatives (Liu et al., 2004).
Dual Chemosensor Applications
A novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based chemosensor has been developed for the selective recognition of Fe3+ and Cu2+ ions. This chemosensor exhibits significant potential for environmental and biological applications, indicating the versatility of indole derivatives in detecting and quantifying metal ions (Şenkuytu et al., 2019).
Antioxidant and Acetylcholinesterase Inhibition
Indole-2-carbohydrazides and their corresponding oxadiazole derivatives have been investigated for their antioxidant properties and acetylcholinesterase inhibition capabilities. These studies highlight the potential of 4,6-dimethyl-1H-indole derivatives in the development of therapeutic agents for neurodegenerative diseases and oxidative stress-related conditions (Bingul et al., 2019).
Photosystem II Inhibition for Herbicidal Activity
Indole nitrogen hybrids synthesized from 4,6-dimethyl-1H-indole have demonstrated inhibitory effects on photosystem II (PSII), serving as potential lead compounds for the development of new herbicides. These compounds have shown to reduce the dry biomass of specific weeds, underlining the applicability of indole derivatives in agricultural sciences (Souza et al., 2020).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, there are many potential future directions for research involving 4,6-dimethyl-1H-indole.
properties
IUPAC Name |
4,6-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQJZHJZJSFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431428 | |
Record name | 4,6-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indole | |
CAS RN |
75948-77-5 | |
Record name | 4,6-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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